Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluoroethyl substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination: The amino group is introduced through nucleophilic substitution or reductive amination reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Biological Pathways: It may affect various signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular behavior.
Comparison with Similar Compounds
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile
- 3-amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
Comparison:
- Structural Differences: While these compounds share the pyrazole core and difluoroethyl group, they differ in the substituents attached to the pyrazole ring. For example, the presence of a nitrile or carboxamide group instead of an ester group.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The different substituents can also affect the compounds’ interactions with biological targets, leading to variations in their pharmacological profiles and potential applications.
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-15-8(14)5-3-13(4-6(9)10)12-7(5)11/h3,6H,2,4H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHLWIONCYQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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